molecular formula C23H24N6O4 B2575645 2-(carbamoylmethyl)-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1243007-01-3

2-(carbamoylmethyl)-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2575645
CAS RN: 1243007-01-3
M. Wt: 448.483
InChI Key:
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Description

2-(carbamoylmethyl)-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C23H24N6O4 and its molecular weight is 448.483. The purity is usually 95%.
BenchChem offers high-quality 2-(carbamoylmethyl)-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(carbamoylmethyl)-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

Research has highlighted the potential of 1H-1,2,3-triazole-4-carboxamides, which share structural similarities with the specified compound, in antimicrobial applications. For instance, novel series of these compounds have shown moderate to good activities against various pathogens including Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts like Candida albicans. Certain compounds, like 5-methyl-1H-1,2,3-triazole-4-carboxamides, have demonstrated potent antibacterial effects against Staphylococcus aureus, while others have shown effectiveness against C. albicans (Pokhodylo et al., 2021).

Synthesis and Characterization

The synthesis and characterization of similar compounds like oxazoloquinazolinones and various derivatives offer insights into the broader class of triazoloquinazoline compounds. These studies provide valuable information on the chemical processes and reactions involved in creating these complex molecules, which can be applied in various scientific research fields (Bobiļeva & Loža, 2018).

Anticancer Potential

The anticancer properties of similar triazoloquinazoline derivatives have been explored in several studies. For instance, the synthesis and evaluation of novel benzothiazole-based [1,2,4]Triazolo[4,3-c]quinazoline derivatives have been undertaken, demonstrating potential for use in anticancer treatments (Gadhave & Kuchekar, 2020). Additionally, the synthesis and anticancer activity of 2-(alkyl-, alkaryl-, aryl-, hetaryl-)[1,2,4]triazolo[1,5-c]quinazolines have been investigated, revealing compounds that significantly inhibit the growth of various cancer cell lines (Kovalenko et al., 2012).

Selective Receptor Antagonists

The development of selective receptor antagonists is another area where related compounds have been studied. For example, derivatives of the triazoloquinazoline adenosine antagonist CGS15943 have been shown to be selective for the human A3 receptor subtype (Kim, Ji, & Jacobson, 1996).

properties

IUPAC Name

2-(2-amino-2-oxoethyl)-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4/c1-13(2)25-20(31)16-8-9-17-18(10-16)29-22(26-28(23(29)33)12-19(24)30)27(21(17)32)11-15-6-4-14(3)5-7-15/h4-10,13H,11-12H2,1-3H3,(H2,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNKIBKJNVASIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC(C)C)N4C2=NN(C4=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(carbamoylmethyl)-4-[(4-methylphenyl)methyl]-1,5-dioxo-N-(propan-2-yl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

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